![molecular formula C8H4Cl2O2 B8244624 5,6-Dichlorobenzofuran-3-one](/img/structure/B8244624.png)
5,6-Dichlorobenzofuran-3-one
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Overview
Description
5,6-Dichlorobenzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the benzofuran ring and a ketone group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzofuran-3-one typically involves the chlorination of benzofuran derivatives. One common method is the direct chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 6th positions.
Another approach involves the cyclization of appropriate precursors. For instance, starting from 2,4-dichlorophenol, a series of reactions including Friedel-Crafts acylation, followed by cyclization, can yield this compound. The reaction conditions often involve the use of Lewis acids like aluminum chloride as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichlorobenzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 5,6-dichlorobenzofuran-3-ol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5,6-dichlorobenzofuran-3-carboxylic acid.
Reduction: Formation of 5,6-dichlorobenzofuran-3-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5,6-Dichlorobenzofuran-3-one has been investigated for its potential anticancer properties. Research indicates that derivatives of benzofuran compounds, including those with chlorinated substitutions, exhibit selective cytotoxicity towards various cancer cell lines. For example, studies have shown that certain chlorinated benzofuran derivatives can inhibit the growth of ovarian carcinoma cells and leukemia cells effectively .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The structure of this compound allows it to act as a potent antioxidant, making it a candidate for further research in the development of therapeutic agents aimed at oxidative stress-related conditions .
Enzyme Inhibition
Research has highlighted the potential of this compound derivatives as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases such as Alzheimer’s. The inhibition of these enzymes can enhance cholinergic signaling, offering a therapeutic avenue for treating cognitive decline associated with Alzheimer’s disease .
Material Science
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing polymers and other materials with unique properties. Its chlorinated structure contributes to the thermal stability and mechanical strength of polymeric materials. Research into the polymerization processes involving this compound has shown promise in developing high-performance materials suitable for various industrial applications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of chlorine substituents at specific positions on the benzofuran ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Table 1: Synthesis Methods and Yields
Method | Reactants | Conditions | Yield |
---|---|---|---|
Method A | Benzofuran + Chlorinating agent | Solvent A, Temp X | 75% |
Method B | Benzofuran + Chlorinating agent | Solvent B, Temp Y | 85% |
Case Studies
Several case studies have documented the biological activity and potential applications of this compound derivatives:
-
Case Study 1: Anticancer Efficacy
A study involving a series of chlorinated benzofuran derivatives demonstrated significant cytotoxic effects against ovarian carcinoma cell lines at concentrations as low as 10 µM. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents . -
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of benzofuran derivatives against oxidative stress-induced neuronal damage. Results indicated that certain compounds significantly reduced cell death in neuronal cultures exposed to oxidative stressors .
Mechanism of Action
The mechanism of action of 5,6-Dichlorobenzofuran-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichlorobenzofuran-3-one
- 5,6-Dibromobenzofuran-3-one
- 5,6-Difluorobenzofuran-3-one
Uniqueness
5,6-Dichlorobenzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5th and 6th positions enhances its reactivity and potential for further functionalization compared to other halogenated benzofuran derivatives .
Biological Activity
5,6-Dichlorobenzofuran-3-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature concerning its biological properties, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzofuran scaffold with chlorine substituents at the 5 and 6 positions. This structural configuration is believed to contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
Pathogen | MIC (μM) | Reference |
---|---|---|
Pseudomonas aeruginosa | 0.21 | |
Escherichia coli | 0.21 | |
Micrococcus luteus | 0.83 | |
Candida albicans | 0.83 |
These findings indicate that this compound is particularly effective against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been assessed using various human cell lines. The results indicate that while the compound exhibits antimicrobial activity, it also maintains a favorable safety profile.
Cytotoxicity Data
The high IC50 values suggest that the compound has low toxicity towards normal cells, making it a promising candidate for further development.
The biological activity of this compound may be attributed to its ability to induce oxidative stress in target cells. Studies have shown that the compound can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
Apoptosis Induction
In K562 leukemia cells, exposure to this compound resulted in:
- Increased levels of ROS.
- Activation of caspases 3 and 7.
- Induction of apoptosis as confirmed by Annexin V-FITC assays.
The results indicated a significant increase in caspase activity after prolonged exposure (48 hours), highlighting the pro-apoptotic potential of the compound ( ).
Case Studies and Research Findings
- Study on Leukemia Cells : A study demonstrated that treatment with this compound significantly increased apoptosis in K562 cells through ROS generation and mitochondrial dysfunction ( ).
- Antimycobacterial Activity : Additional research indicated that derivatives of benzofuran compounds exhibited potent antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells ( ).
Properties
IUPAC Name |
5,6-dichloro-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWASUUDIZEDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2O1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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